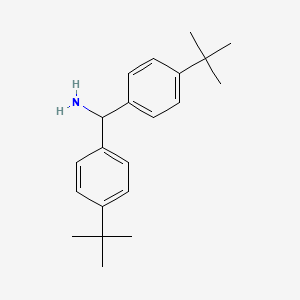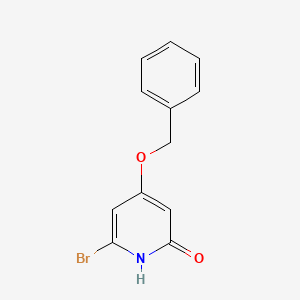
4-(Benzyloxy)-6-bromopyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-6-bromopyridin-2-ol is an organic compound belonging to the pyridine family It features a bromine atom at the 6th position and a benzyloxy group at the 4th position on the pyridine ring, with a hydroxyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromopyridin-2-ol typically involves the bromination of 4-(benzyloxy)pyridin-2-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group at the 2nd position can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-6-bromopyridin-2-one.
Reduction: Formation of 4-(benzyloxy)-pyridin-2-ol.
Substitution: Formation of 4-(benzyloxy)-6-substituted-pyridin-2-ol derivatives.
科学的研究の応用
4-(Benzyloxy)-6-bromopyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
作用機序
The mechanism of action of 4-(Benzyloxy)-6-bromopyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylidene
- 4-(Benzyloxy)-2-hydroxybenzylamine
Comparison: 4-(Benzyloxy)-6-bromopyridin-2-ol is unique due to the presence of both a bromine atom and a benzyloxy group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom allows for selective substitution reactions, while the benzyloxy group enhances binding interactions with biological targets.
特性
分子式 |
C12H10BrNO2 |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
6-bromo-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10BrNO2/c13-11-6-10(7-12(15)14-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
InChIキー |
HLTGVZGDLQGXAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=O)NC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


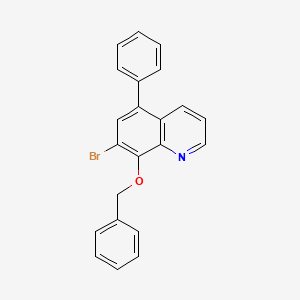
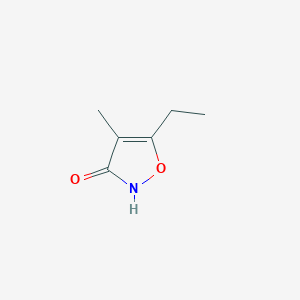
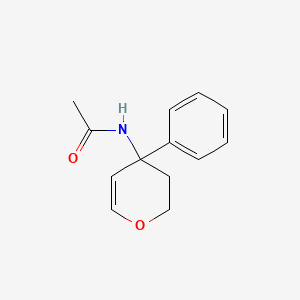
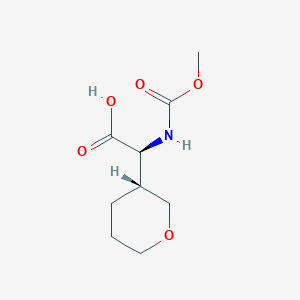
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
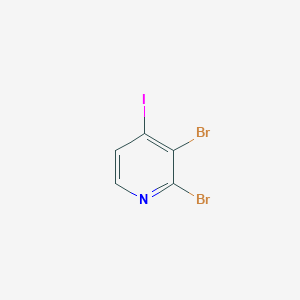
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
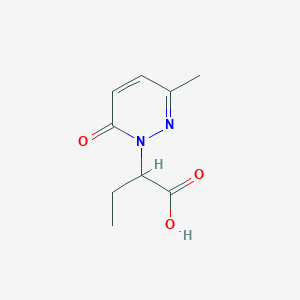
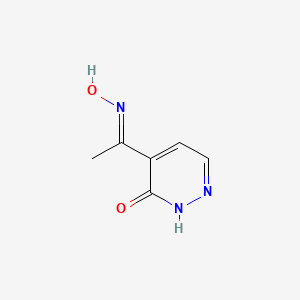
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
